Enhanced Lipophilicity (XLogP) vs. Unsubstituted Analog Confers Altered Partitioning Behavior
The target compound exhibits a significantly higher computed lipophilicity (XLogP3-AA = 3.8) compared to the unsubstituted ethyl 4-chloroquinoline-3-carboxylate (XLogP3-AA = 3.0) [1][2]. This 0.8 log unit increase represents a roughly 6.3-fold greater partition coefficient, indicating enhanced membrane permeability and altered distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | Ethyl 4-chloroquinoline-3-carboxylate: 3.0 |
| Quantified Difference | Δ = +0.8 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This quantitative lipophilicity difference directly informs solvent selection for synthesis, purification strategy, and predicted bioavailability in medicinal chemistry programs, making the compound a distinct entity from its non-methylated analog.
- [1] PubChem. Ethyl 4-chloro-5,8-dimethylquinoline-3-carboxylate. PubChem CID 1479092. View Source
- [2] PubChem. Ethyl 4-Chloroquinoline-3-carboxylate. PubChem CID 268963. View Source
